molecular formula C20H24FN3O2 B2635163 2-(2-fluorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034306-27-7

2-(2-fluorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2635163
CAS No.: 2034306-27-7
M. Wt: 357.429
InChI Key: RPMJGSLCEWVXJV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, a piperidinylmethyl group, and an acetamide moiety, making it structurally complex and interesting for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which can be synthesized through the fluorination of phenol using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Piperidine Derivative: The 2-fluorophenol is then reacted with a piperidine derivative, such as 1-(2-methylpyridin-4-yl)piperidine, under basic conditions to form the intermediate 2-(2-fluorophenoxy)-1-(2-methylpyridin-4-yl)piperidine.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium amide in liquid ammonia.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity, while the piperidinylmethyl group may influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide can significantly alter its chemical properties, such as electronegativity and reactivity, compared to its chloro and bromo analogs. This can lead to differences in biological activity and pharmacokinetics, making it a unique compound for research and development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-15-12-17(6-9-22-15)24-10-7-16(8-11-24)13-23-20(25)14-26-19-5-3-2-4-18(19)21/h2-6,9,12,16H,7-8,10-11,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMJGSLCEWVXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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